

PF-06726304 EZH2 inhibitor panel efficacy

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: PF-06726304

Cat. No.: S539198

Get Quote

Overview of EZH2 Inhibitors

EZH2 (Enhancer of Zeste Homolog 2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which silences gene expression by depositing the repressive histone mark H3K27me3 (trimethylation of histone H3 at lysine 27) [1]. Inhibiting EZH2 reduces H3K27me3 levels, leading to the re-expression of genes that can affect outcomes in cancer, bone formation, and metabolism [2] [3] [4].

Several small-molecule inhibitors have been developed, including **PF-06726304**. The table below lists inhibitors mentioned in the search results.

Inhibitor Name	Key Reported Characteristics
PF-06726304	Potent biochemical inhibition; reduces H3K27me3 in cells [5] [6].
EPZ-6438 (Tazemetostat)	Approved for certain cancers; potent H3K27me3 reduction; effective in sarcoma models [2] [3].
GSK126	Well-studied; potent H3K27me3 reduction; stimulates osteoblast differentiation [3].
UNC1999	Orally bioavailable; potent H3K27me3 reduction [3].
GSK503	Potent H3K27me3 reduction [3].
EI1	Less harmful to metabolic cell activity at 10µM [3].

Inhibitor Name	Key Reported Characteristics
CPI-169	Minimal effects on cell viability at high concentrations [3].
PF-06821497	Mentioned in a panel; specific data not provided in available excerpts [3].

Biochemical and Cellular Data for PF-06726304

PF-06726304 is a potent and selective inhibitor of EZH2. The following table summarizes its key quantitative data from the search results.

Parameter	Value	Context / Model
Ki (wild-type EZH2)	0.7 nM	Cell-free assay [5] [6]
Ki (EZH2 Y641N mutant)	3.0 nM	Cell-free assay [5] [6]
IC ₅₀ (H3K27me3 reduction)	15 nM	Karpas-422 cell line (Diffuse Large B-cell Lymphoma) [5] [6]
IC ₅₀ (anti-proliferation)	25 nM	Karpas-422 cell line [6]

Reported Efficacy in Biological Models

Different EZH2 inhibitors show activity across various disease models, though head-to-head comparisons are limited.

- **PF-06726304:**
 - **In vivo Anti-tumor Activity:** In a mouse xenograft model using the Karpas-422 lymphoma line, oral administration of **PF-06726304** (30, 100, and 300 mg/kg, twice daily) resulted in **dose-dependent tumor growth suppression** and de-repression of EZH2 target genes [5].
 - **Metabolic Effects:** In zebrafish embryos, exposure to **PF-06726304** acetate (5 µM) from 0-5 days post-fertilization induced a significant increase in lipid accumulation, demonstrating a role for Ezh2 in lipid metabolism [4].

- **EPZ-6438 (Tazemetostat):**
 - **Sarcoma Treatment:** In patient-derived sarcoma cells, treatment with EPZ-6438 decreased the cancer stem cell (CSC) population and sensitized doxorubicin-resistant cells to the drug [2].
 - **Bone Formation:** In MC3T3 pre-osteoblast cells, EPZ-6438 was found to be **more potent than GSK126** in stimulating extracellular matrix mineralization, a key marker of osteoblast differentiation [3].
- **Comparative Cytotoxicity and Potency:**
 - A study screening eight EZH2 inhibitors in MC3T3 pre-osteoblasts found that most compounds at 10µM showed minimal effects on cell viability, while 100µM was substantially toxic for most. The efficacy in reducing global H3K27me3 levels varied, with **UNC1999, EPZ-6438, and GSK503** showing particularly strong inhibition (>5-fold reduction) [3]. This data is illustrative but not from a unified efficacy panel.

Key Experimental Protocols

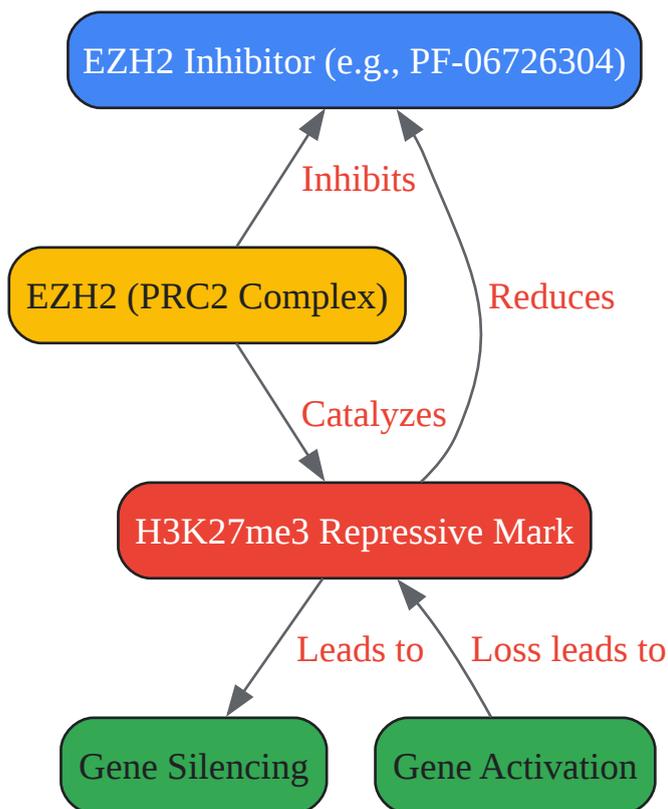
The methodologies below are compiled from the cited research and can serve as a reference for designing comparison experiments.

- **Cellular H3K27me3 Reduction Assay (ELISA)** This method was used to determine the IC₅₀ of **PF-06726304** for reducing H3K27me3 in cells [5].
 - **Cell Culture:** Plate Karpas-422 cells in 96-well plates.
 - **Compound Treatment:** Treat cells with a serial dilution of the inhibitor for 72 hours.
 - **Cell Lysis:** Lyse cells with an acid-extraction solution.
 - **ELISA Detection:** Transfer lysates to an ELISA plate and incubate. Perform sequential washing and incubation with a biotinylated anti-H3K27me3 antibody, followed by a horseradish peroxidase (HRP)-linked secondary antibody.
 - **Signal Detection:** Add TMB substrate, stop the reaction, and measure absorbance.
- **Anti-proliferation Assay** Used to establish the IC₅₀ of **PF-06726304** for inhibiting cell growth [5].
 - **Cell Plating:** Plate cells at a low density in 96-well plates.
 - **Inhibitor Exposure:** Expose cells to a concentration range of the compound for 72 hours.
 - **Viability Measurement:** Use a cell viability metric (the specific method was not detailed in the excerpts for this assay).

- **In Vivo Tumor Efficacy Study** The protocol for assessing **PF-06726304** efficacy in a xenograft model involved [5]:
 - **Animal Models:** Use female SCID beige mice implanted with Karpas-422 tumors.
 - **Dosing:** Administer the inhibitor orally at doses such as 30, 100, and 300 mg/kg, twice daily (BID) for 20 days.
 - **Endpoint Measurement:** Monitor tumor volume over time and analyze tumor tissue for pharmacodynamic markers of target engagement (e.g., H3K27me3 levels via immunohistochemistry).

EZH2 Signaling and Inhibitor Mechanism

The following diagram summarizes the role of EZH2 and the mechanism of its inhibitors, based on the information from the search results.



[Click to download full resolution via product page](#)

Research Considerations and Data Gaps

When interpreting this data for your comparison guide, please consider the following:

- **Lack of Direct Comparisons:** The most significant limitation is the absence of a true, side-by-side "inhibitor panel" study. The data for **PF-06726304**, EPZ-6438, and others are from different publications and experimental systems.
- **Context-Dependent Efficacy:** The biological effects of EZH2 inhibition are highly context-dependent. An inhibitor that is potent in a lymphoma model may show different efficacy in a sarcoma or osteogenesis model due to cellular background and signaling pathway crosstalk [2] [3] [1].
- **Off-Target Effects:** While these compounds are designed as EZH2-specific, their effects on cell viability and metabolism can vary, as seen in the cytotoxicity screen [3]. This is a critical factor for practical application.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. The roles of EZH in cancer and its 2 - PMC inhibitors [pmc.ncbi.nlm.nih.gov]
2. Genetic and epigenetic characterization of sarcoma stem ... [pmc.ncbi.nlm.nih.gov]
3. Multiple pharmacological inhibitors targeting the epigenetic ... [pmc.ncbi.nlm.nih.gov]
4. Inhibition of methyltransferase activity of enhancer of zeste 2 ...
[epigeneticsandchromatin.biomedcentral.com]
5. PF-06726304 | Histone Methyltransferase inhibitor [selleckchem.com]
6. - PF | Histone Methyltransferase | TargetMol 06726304 [targetmol.com]

To cite this document: Smolecule. [PF-06726304 EZH2 inhibitor panel efficacy]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b539198#pf-06726304-ezh2-inhibitor-panel-efficacy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com